![molecular formula C11H12Cl2FN3O B1433930 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride CAS No. 1431966-62-9](/img/structure/B1433930.png)
4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride
Descripción general
Descripción
The compound you mentioned contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole rings are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Regioselective Synthesis
A study by Mikhed’kina et al. (2009) discusses the selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles, emphasizing the regioselectivity in organic synthesis processes involving similar compounds (Mikhed’kina et al., 2009).
Synthesis of Intermediates for Herbicides
Research by Zhou Yu (2002) focuses on synthesizing key intermediates for herbicides, which could potentially include compounds structurally related to 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride (Zhou Yu, 2002).
Antimicrobial Applications
- Antimicrobial Activity: A study by Mistry et al. (2016) investigates the antimicrobial activity of similar pyrazole derivatives, which could shed light on the potential antimicrobial applications of this compound (Mistry et al., 2016).
Fluorescence and Sensing Applications
Fluorescent Sensing
Gong et al. (2011) describe the synthesis of a pyrazoline derivative for the selective detection of zinc ions, demonstrating the potential of such compounds in fluorescent sensing applications (Gong et al., 2011).
Fluorescent Property Evaluation
Hasan et al. (2011) synthesized a series of triaryl-2-pyrazolines, which included compounds structurally similar to the target compound, to study their fluorescence properties (Hasan et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Pharmacokinetics
Similar compounds are known to have a variety of pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Propiedades
IUPAC Name |
4-[2-(4-chloropyrazol-1-yl)ethoxy]-3-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O.ClH/c12-8-6-15-16(7-8)3-4-17-11-2-1-9(14)5-10(11)13;/h1-2,5-7H,3-4,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCPDKPBRWHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCCN2C=C(C=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431966-62-9 | |
| Record name | Benzenamine, 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



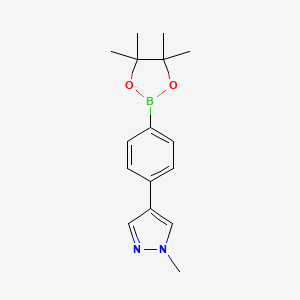
![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)

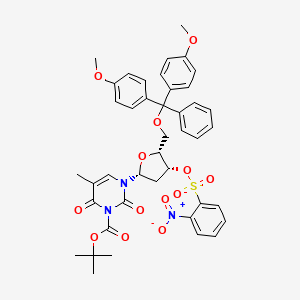



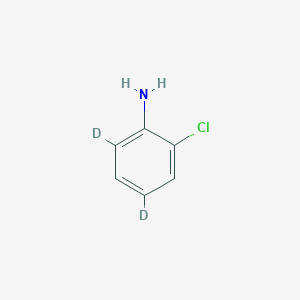

![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)
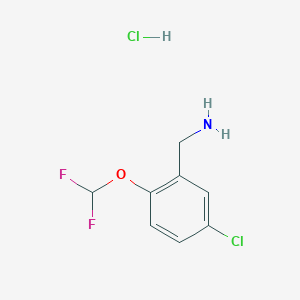
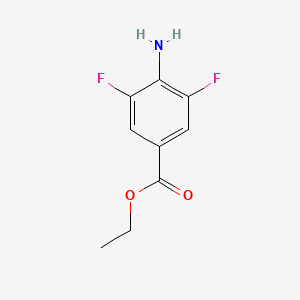
![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)
